Comparative Molecular Docking Affinity Against Human Lanosterol 14α-Demethylase (CYP51)
In a head-to-head in silico docking study, 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine (Compound 1) demonstrated a binding energy of –6.53 kcal/mol against human lanosterol 14α-demethylase (CYP51; PDB ID: 3JUS), compared to –7.73 kcal/mol for the 3,4-dimethoxyphenyl analog (Compound 4), –6.78 kcal/mol for the 3-nitrophenyl analog (Compound 2), and –6.02 kcal/mol for the 4-hydroxyphenyl analog (Compound 3) . While the 3,4-dimethoxy derivative exhibited the most favorable binding, the 2-chlorophenyl compound occupied an intermediate affinity position, distinguishing it from the less favorable 4-hydroxy and 3-nitro analogs.
| Evidence Dimension | Binding energy (kcal/mol) against human CYP51 (PDB: 3JUS) |
|---|---|
| Target Compound Data | –6.53 kcal/mol |
| Comparator Or Baseline | Compound 2 (3-nitrophenyl): –6.78 kcal/mol; Compound 3 (4-hydroxyphenyl): –6.02 kcal/mol; Compound 4 (3,4-dimethoxyphenyl): –7.73 kcal/mol |
| Quantified Difference | 0.25 kcal/mol weaker than 3-nitrophenyl analog; 0.51 kcal/mol stronger than 4-hydroxyphenyl analog |
| Conditions | Molecular docking simulation; human lanosterol 14α-demethylase (CYP51); PDB ID: 3JUS |
Why This Matters
This quantifies the differential target engagement potential of the 2-chlorophenyl substituent relative to alternative aryl groups, guiding medicinal chemists in selecting the appropriate oxadiazole scaffold for antifungal lead optimization.
